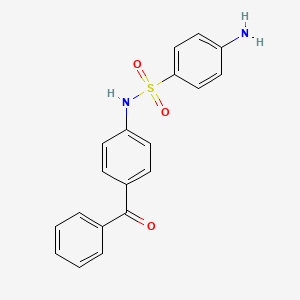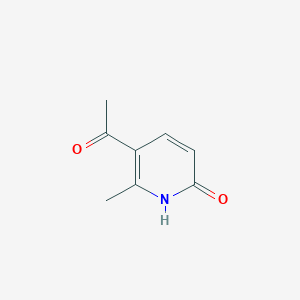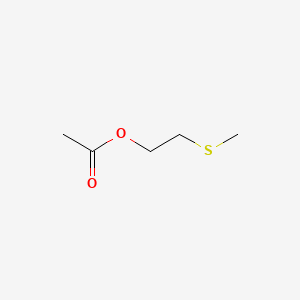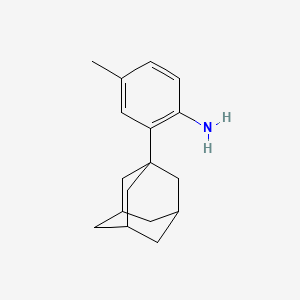
1-乙炔基-4-(苯基乙炔基)苯
描述
1-Ethynyl-4-(phenylethynyl)benzene is a chemical compound with the molecular formula C16H10 . It is also known by other names such as 1-Ethinyl-4-(phenylethinyl)benzol, 1-ethynyl-4-(2-phenylethynyl)benzene, and 4-(phenylethynyl)phenylacetylene .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-4-(phenylethynyl)benzene consists of 16 carbon atoms and 10 hydrogen atoms . The average mass of the molecule is 202.251 Da and the monoisotopic mass is 202.078247 Da .Physical And Chemical Properties Analysis
1-Ethynyl-4-(phenylethynyl)benzene has a density of 1.1±0.1 g/cm3, a boiling point of 328.8±25.0 °C at 760 mmHg, and a flash point of 144.9±17.3 °C . It has a molar refractivity of 65.8±0.4 cm3, and a molar volume of 183.8±5.0 cm3 . The compound has no H bond acceptors or donors, and has 3 freely rotating bonds .科学研究应用
1-Ethynyl-4-(phenylethynyl)benzene: Scientific Research Applications
Organic Electronics: 1-Ethynyl-4-(phenylethynyl)benzene derivatives have shown promise in organic electronics, particularly as materials for organic light emitting diodes (OLEDs). They exhibit high photoluminescence efficiency and can function as hole transport layers, enhancing the performance of OLEDs .
Materials Synthesis: This compound is used in materials science for the synthesis of complex molecules. It can be involved in palladium-catalyzed Kumada cross-coupling reactions, which are pivotal for creating various organic compounds .
Dielectric Materials: Derivatives of 1-Ethynyl-4-(phenylethynyl)benzene have been studied for their dielectric properties. These materials are essential for applications that require high dielectric anisotropy, such as liquid crystal displays .
Photoluminescent Materials: Due to its high photoluminescence efficiency, this compound is also researched for use in photoluminescent materials which are crucial in various imaging and sensing technologies .
安全和危害
1-Ethynyl-4-(phenylethynyl)benzene is light sensitive and air sensitive . It can cause skin irritation and serious eye irritation . Protective measures such as wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing are recommended .
未来方向
作用机制
Target of Action
This compound is a derivative of phenylene ethynylene , which is known to interact with various biological targets.
Mode of Action
The mode of action of 1-Ethynyl-4-(phenylethynyl)benzene is not well-documented. As a derivative of phenylene ethynylene, it may share similar interaction mechanisms. Phenylene ethynylene derivatives are known for their photoluminescence efficiency . They can absorb light and re-emit it, which is a property used in various applications such as organic light-emitting diodes .
Biochemical Pathways
Its parent compound, phenylene ethynylene, is known to interact with various biochemical pathways due to its photoluminescent properties
Result of Action
Its parent compound, phenylene ethynylene, is known to exhibit high photoluminescence efficiency . This property allows it to be used in applications such as organic light-emitting diodes .
Action Environment
The action, efficacy, and stability of 1-Ethynyl-4-(phenylethynyl)benzene can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The presence of light or reactive gases could potentially affect its structure and function.
属性
IUPAC Name |
1-ethynyl-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUKYPQSFIENDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460868 | |
| Record name | 4-(phenylethynyl)phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-(phenylethynyl)benzene | |
CAS RN |
92866-00-7 | |
| Record name | 4-(phenylethynyl)phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-(phenylethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 1-Ethynyl-4-(phenylethynyl)benzene impact the properties of poly(phenylacetylene) copolymers?
A1: 1-Ethynyl-4-(phenylethynyl)benzene, when copolymerized with phenylacetylene, significantly influences the thermal conversion process and resulting carbon yield of the copolymer. [] Research indicates that poly[1-ethynyl-4-(phenylethynyl)benzene] (PPP) exhibits a substantially higher carbon yield (80%) compared to poly(phenylacetylene) (PPA) (10%) during a single-step thermal conversion under a nitrogen atmosphere. [] This difference is attributed to the formation of polyaromatic structures within the PPP polymer chain due to the presence of multiple phenyl rings and ethynyl groups in the monomer. These polyaromatic structures enhance thermal stability and contribute to a higher carbon yield. The carbon yield of copolymers containing both monomers falls between the two extremes, allowing for tailored material properties.
Q2: How does 1-Ethynyl-4-(phenylethynyl)benzene influence the photophysical properties of platinum(II) acetylide complexes?
A2: When incorporated as a ligand in trans-N-heterocyclic carbene (NHC) platinum(II) acetylide complexes, 1-Ethynyl-4-(phenylethynyl)benzene significantly impacts the complex's photophysical properties. [] This organic chromophore, upon coordination to the platinum center, facilitates efficient intersystem crossing. [] This is evidenced by the low fluorescence quantum yields and the observation of intense phosphorescence and strong T1 - Tn absorption in these complexes. [] These findings suggest that such complexes hold potential for applications in areas like OLEDs and photocatalysis where efficient intersystem crossing is crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)






![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)
![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)

